2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride
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Overview
Description
2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol . This compound is characterized by the presence of two fluorine atoms, a methyl group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to be reactive towards nucleophiles, suggesting that the compound may target nucleophilic sites in biological systems .
Mode of Action
2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion . This can result in the formation of a new covalent bond between the sulfur atom and the nucleophile .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 2,6-difluoro-4-methylbenzene using chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and precise temperature control .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfinyl or sulfhydryl derivatives under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Sulfinyl or sulfhydryl derivatives.
Oxidation Reactions: Sulfonic acids.
Scientific Research Applications
2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride: Similar but with different positions of the fluorine atoms.
Uniqueness
2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2,6-difluoro-4-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-5(9)7(6(10)3-4)13(8,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJGRNPJCTYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602025-95-5 |
Source
|
Record name | 2,6-difluoro-4-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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